molecular formula C16H13Cl2N3OS B12035487 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole CAS No. 618880-01-6

4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole

Cat. No.: B12035487
CAS No.: 618880-01-6
M. Wt: 366.3 g/mol
InChI Key: SILVAPRIMHJLJO-UHFFFAOYSA-N
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Description

4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Furan Ring: The furan ring can be introduced through coupling reactions.

    Attachment of the Allyl Group: This can be done using allylation reactions.

    Addition of the Dichlorobenzylthio Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the furan ring.

    Reduction: Reduction reactions could target the triazole ring or the dichlorobenzylthio group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-phenyl-4H-1,2,4-triazole
  • 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 4-Allyl-3-((3,4-dichlorobenzyl)thio)-5-(furan-2-yl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

618880-01-6

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C16H13Cl2N3OS/c1-2-7-21-15(14-4-3-8-22-14)19-20-16(21)23-10-11-5-6-12(17)13(18)9-11/h2-6,8-9H,1,7,10H2

InChI Key

SILVAPRIMHJLJO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

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